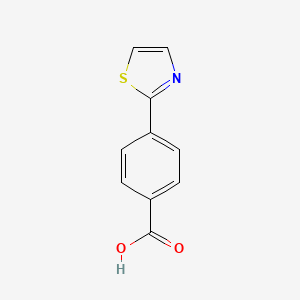

4-(1,3-Thiazol-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAPRAZCSUNRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634641 | |

| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266369-49-7 | |

| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-(1,3-Thiazol-2-yl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3-Thiazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a benzoic acid moiety substituted with a thiazole ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, known to participate in various biological interactions. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological relevance of this compound.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. The data is compiled from various chemical databases and literature sources.

Table 1: General and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-(2-Thiazolyl)benzoic acid, 4-Thiazol-2-yl-benzoic acid | [1] |

| CAS Number | 266369-49-7 | [1][2] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| SMILES | O=C(O)c1ccc(cc1)c2nccs2 |

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | 239 °C | Experimental | [1] |

| Boiling Point | 400.7 ± 47.0 °C | Predicted | [1] |

| Density | 1.368 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | Not available | The pKa of the parent compound, benzoic acid, is approximately 4.20 in water.[3][4] | |

| Solubility | Not available | Benzoic acid is slightly soluble in water (3.44 g/L at 25 °C) and soluble in organic solvents like ethanol and acetone.[4][5] | |

| logP | Not available | Data for this specific compound is not readily available. | |

| Storage Temp. | 2-8°C | Recommended for maintaining stability. | [1] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be achieved through established methods for forming thiazole rings. A common and effective approach is the Hantzsch thiazole synthesis or variations thereof. Below is a generalized, representative protocol.

Synthesis of this compound

This protocol describes a common synthetic route involving the cyclization of a thioamide with an α-haloketone or equivalent. An alternative pathway involves the reaction of 4-formylbenzonitrile with cysteine. A more direct approach, outlined below, uses the reaction of a thiosemicarbazide derivative with a suitable benzoic acid precursor.

Objective: To synthesize this compound via a cyclization reaction.

Materials:

-

4-Carboxybenzaldehyde

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

-

Appropriate solvents (e.g., ethanol, chloroform)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Methodology:

-

Formation of Thiosemicarbazone Intermediate:

-

Dissolve 4-carboxybenzaldehyde in ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the thiosemicarbazone intermediate to precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to form the Thiazole Ring:

-

Suspend the dried thiosemicarbazone intermediate in a suitable solvent like chloroform.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric ester (PPE) dropwise at a controlled temperature (e.g., 0 °C).[6][7]

-

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).[7]

-

Cool the mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product, this compound, will precipitate.

-

-

Purification:

-

Filter the crude solid product.

-

Wash the solid with copious amounts of water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Dry the final product in a vacuum oven.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and thiazole ring vibrations.

-

Melting Point Analysis: To assess the purity of the compound by comparing the observed melting point with the literature value.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for synthesis and characterization.

Hypothetical Biological Pathway: Kinase Inhibition

While the specific biological targets of this compound are not well-defined, related structures containing the thiazole-benzoic acid scaffold have shown activity as kinase inhibitors. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are reported as potent inhibitors of protein kinase CK2.[8] The diagram below illustrates a generalized signaling pathway where such a compound might act as an ATP-competitive kinase inhibitor.

Caption: Hypothetical ATP-competitive kinase inhibition pathway.

Biological and Pharmacological Context

The thiazole ring is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]

-

Anticancer Activity: As noted, compounds structurally related to this compound have been investigated as inhibitors of protein kinases like CK2 and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling.[8][11] The benzoic acid moiety often serves to anchor the molecule within a binding site, while the thiazole portion can be modified to enhance potency and selectivity.

-

Antimicrobial Activity: Thiazole derivatives have been explored for their potential as antimicrobial agents.[9][12] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Ion Channel Modulation: Analogs such as N-(thiazol-2-yl)-benzamides have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a role for this scaffold in modulating ion channel function.[13]

The specific biological profile of this compound remains an area for further investigation. Its structure, however, positions it as a valuable lead compound or intermediate for the development of novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While detailed biological studies on this specific molecule are limited, the prevalence of the thiazole-benzoic acid scaffold in pharmacologically active compounds suggests its potential as a valuable building block in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. This compound | 266369-49-7 [amp.chemicalbook.com]

- 2. This compound | 266369-49-7 [chemicalbook.com]

- 3. global.oup.com [global.oup.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential as a Protein Kinase CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, provides a plausible synthetic route based on established methodologies, and explores its primary biological application as a scaffold for potent inhibitors of Protein Kinase CK2, a crucial target in cancer therapy.

Core Compound Properties

This compound is a bifunctional molecule featuring a benzoic acid moiety attached to a thiazole ring. This structure serves as a versatile scaffold in the design of pharmacologically active agents.

| Property | Value |

| CAS Number | 266369-49-7[1][2] |

| Molecular Formula | C₁₀H₇NO₂S[1] |

| Molecular Weight | 205.23 g/mol [1] |

| Predicted Melting Point | 239 °C[1] |

| Predicted Boiling Point | 400.7±47.0 °C[1] |

| Predicted Density | 1.368±0.06 g/cm³[1] |

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most widely utilized method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][5][6] A detailed, plausible experimental protocol for the synthesis of this compound, based on this classical reaction, is outlined below. The synthesis would proceed in two main stages: the preparation of the requisite α-haloketone intermediate, methyl 4-(bromoacetyl)benzoate, followed by the cyclocondensation reaction with thioformamide.

Experimental Protocol

Part A: Synthesis of Methyl 4-(bromoacetyl)benzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-acetylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination: To the stirred solution, add bromine (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated product, methyl 4-(bromoacetyl)benzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of Methyl 4-(1,3-thiazol-2-yl)benzoate

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 4-(bromoacetyl)benzoate (1 equivalent) in a solvent such as ethanol.[3]

-

Addition of Thioamide: To this solution, add thioformamide (1.2 equivalents).[3]

-

Cyclization: The reaction mixture is then heated to reflux and stirred for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude methyl 4-(1,3-thiazol-2-yl)benzoate can be purified by column chromatography on silica gel.

Part C: Hydrolysis to this compound

-

Hydrolysis: The purified methyl 4-(1,3-thiazol-2-yl)benzoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

-

Work-up: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Final Product: The precipitate, this compound, is collected by filtration, washed with cold water, and dried to yield the final product.

Caption: Synthetic pathway for this compound.

Biological Activity: Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine-selective protein kinase that is frequently overexpressed in a multitude of human cancers.[7][8] It plays a critical role in cell growth, proliferation, and the suppression of apoptosis, making it an attractive target for cancer therapy.[7][9] Derivatives of 4-(thiazol-yl)benzoic acid have been identified as potent inhibitors of CK2.[8][10]

Structure-Activity Relationship (SAR) Studies

Research into 4-(thiazol-5-yl)benzoic acid derivatives has provided valuable insights into the structure-activity relationship for CK2 inhibition. Modifications to the core structure have led to the development of highly potent inhibitors.

| Compound/Modification | CK2α IC₅₀ (µM) | CK2α' IC₅₀ (µM) | Antiproliferative Activity (A549 CC₅₀, µM) |

| Parent 4-(thiazol-5-yl)benzoic acid type | Potent | Potent | - |

| Azabenzene analogs (pyridine- and pyridazine-carboxylic acid derivatives) | 0.014 - 0.017 | 0.0046 - 0.010 | - |

| Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of benzoic acid | 0.014 - 0.016 | 0.0088 - 0.014 | 1.5 - 3.3 |

Data sourced from a study on 4-(thiazol-5-yl)benzoic acid derivatives.[10]

Mechanism of Action and Signaling Pathway

CK2 exerts its pro-survival and anti-apoptotic effects through the phosphorylation of a vast number of substrates involved in key signaling pathways. Inhibition of CK2 by compounds derived from the this compound scaffold can disrupt these oncogenic signaling cascades. The diagram below illustrates the central role of CK2 in several major cancer-related signaling pathways.

Caption: CK2 signaling pathways modulated by inhibitors.

Conclusion

This compound represents a valuable building block in the development of targeted cancer therapies. Its amenability to chemical modification and the proven efficacy of its derivatives as potent inhibitors of Protein Kinase CK2 underscore its importance for further research and drug development. The detailed synthetic protocol and the elucidation of its role in key oncogenic signaling pathways provided in this guide offer a solid foundation for scientists and researchers working to advance novel anticancer agents.

References

- 1. This compound | 266369-49-7 [amp.chemicalbook.com]

- 2. This compound | 266369-49-7 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-(1,3-Thiazol-2-yl)benzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3-Thiazol-2-yl)benzoic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols to enable researchers to determine its solubility in various solvents. A predicted solubility profile, based on the physicochemical properties of its core moieties—benzoic acid and a thiazole ring—is presented to guide solvent selection. This whitepaper is designed to be a practical resource for scientists in drug discovery and development, offering standardized methodologies for generating robust and reliable solubility data, a critical parameter for formulation, bioavailability, and overall drugability assessment.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a thiazole ring. The carboxylic acid group imparts acidic properties and a potential for pH-dependent solubility, while the thiazole ring, a common scaffold in medicinal chemistry, contributes to the overall lipophilicity and potential for specific intermolecular interactions. An accurate understanding of the solubility of this compound in a range of aqueous and organic solvents is fundamental for its development as a potential therapeutic agent. Poor solubility can significantly hinder preclinical and clinical development, leading to challenges in formulation, variable absorption, and diminished in vivo efficacy.

This guide provides a framework for the systematic determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary protocols to generate high-quality data.

Predicted Solubility Profile

While experimental data is sparse, a qualitative prediction of the solubility of this compound can be inferred from the known properties of its constituent parts.

-

Benzoic Acid: Benzoic acid itself exhibits low solubility in water at room temperature (approximately 3.44 g/L at 25°C), which increases with temperature. It is, however, soluble in many organic solvents.[1][2] Its solubility is also highly pH-dependent; in basic solutions, it deprotonates to form the more soluble benzoate anion.[1]

-

Thiazole Derivatives: Thiazole is a polar heterocyclic compound. The solubility of thiazole derivatives in water is variable and depends on the nature of their substituents. Generally, they tend to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone.

Based on this, this compound is predicted to be:

-

Poorly soluble in neutral aqueous solutions due to the combined hydrophobic contributions of the benzene and thiazole rings.

-

More soluble in alkaline aqueous solutions (e.g., pH > pKa of the carboxylic acid) due to salt formation.

-

Soluble in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF).

-

Moderately to sparingly soluble in polar protic solvents like methanol and ethanol.

-

Poorly soluble in non-polar solvents such as hexane and toluene.

Experimental Determination of Solubility

The following sections detail the established methodologies for the quantitative determination of the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and the stage of drug development.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy if the compound has a suitable chromophore and the solvent is transparent at the analysis wavelength.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][6][7] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.

-

Incubation: Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method, typically 1 to 2 hours.[7]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done by visual inspection, nephelometry (light scattering), or by filtering the solutions and quantifying the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[5][7]

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for quantifying the concentration of this compound in saturated solutions.[8][9]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for the analyte.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and appropriately diluted supernatant from the solubility experiment.

-

Calculation: Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

3.3.2. UV-Vis Spectroscopy

This method is suitable if this compound has a distinct UV absorbance profile in the chosen solvent.[10][11]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV region.[12][13]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the filtered and diluted supernatant.

-

Calculation: Calculate the concentration of the sample using the calibration curve.

Data Presentation

The following tables are provided for researchers to record their experimentally determined solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method of Quantification |

| Water | HPLC / UV-Vis | ||

| PBS (pH 7.4) | HPLC / UV-Vis | ||

| 0.1 N HCl | HPLC / UV-Vis | ||

| 0.1 N NaOH | HPLC / UV-Vis | ||

| Ethanol | HPLC / UV-Vis | ||

| Methanol | HPLC / UV-Vis | ||

| Acetone | HPLC / UV-Vis | ||

| Acetonitrile | HPLC / UV-Vis | ||

| DMSO | HPLC / UV-Vis | ||

| Dichloromethane | HPLC / UV-Vis |

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)

| Method | Solubility Limit (µM) |

| Nephelometry | |

| UV-Vis Spectroscopy | |

| LC-MS/MS |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound. While pre-existing quantitative data is not widely available, the detailed experimental protocols for the shake-flask and kinetic solubility methods, coupled with HPLC and UV-Vis quantification techniques, empower scientists to generate this critical data in-house. A systematic approach to solubility assessment, as outlined in this document, is essential for the successful progression of this and other novel compounds through the drug discovery and development pipeline.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. repository.up.ac.za [repository.up.ac.za]

Unveiling the Structural Blueprint: A Guide to the Crystal Structure of 4-(1,3-Thiazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(1,3-thiazol-2-yl)benzoic acid. As of the date of this publication, a solved crystal structure for this specific compound has not been deposited in major public crystallographic databases. Consequently, this document offers a prospective analysis based on the known structural chemistry of its constituent moieties and analogous compounds. It details the generalized experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required for its definitive structural determination. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.

Prospective Molecular and Crystal Structure

While the definitive crystal structure of this compound awaits experimental elucidation, its molecular geometry and intermolecular packing behavior can be predicted with a reasonable degree of confidence based on the well-understood structures of its thiazole and benzoic acid components.

1.1 Molecular Geometry

The molecule is composed of a planar benzene ring and a planar 1,3-thiazole ring linked by a single C-C bond. The degree of overall planarity will depend on the torsion angle between these two rings. In similar structures containing linked aromatic rings, a certain degree of twisting is common to alleviate steric hindrance, though significant conjugation effects could favor a more coplanar arrangement.

1.2 Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds mediated by the carboxylic acid functional group. It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via O-H···O hydrogen bonds, a common and highly stable motif observed in the vast majority of crystalline carboxylic acids.

Further stabilization of the crystal lattice is anticipated through weaker interactions, including:

-

π-π Stacking: Face-to-face or offset stacking interactions between the electron-rich thiazole and benzene rings of adjacent molecules.

-

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen atom of the thiazole ring or the carbonyl oxygen of the carboxylic acid as acceptors.

-

C-H···S Interactions: Potential weak interactions with the sulfur atom of the thiazole ring.

The interplay of these interactions will dictate the overall three-dimensional packing arrangement and could give rise to polymorphism, where different packing arrangements (polymorphs) of the same molecule may be accessible under varying crystallization conditions.

Data Presentation (Prospective)

The following tables are presented to illustrate the format in which quantitative data would be summarized following a successful single-crystal X-ray diffraction study. The fields are currently populated with "Data Not Available" and will require experimental results for completion.

Table 1: Prospective Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO₂S |

| Formula Weight | 205.24 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| R-factor (%) | Data Not Available |

| Goodness-of-fit | Data Not Available |

Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-H···N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

(D = donor atom; A = acceptor atom)

Generalized Experimental Protocols

The determination of the crystal structure of this compound requires a multi-step experimental approach, outlined below.

3.1 Synthesis

A plausible synthetic route involves the condensation of 4-formylbenzoic acid with an appropriate thioamide, followed by cyclization, or through a Hantzsch thiazole synthesis variant. A general procedure could involve reacting 4-carboxbenzaldehyde with thiourea and an α-haloketone. Alternatively, transition-metal-catalyzed cross-coupling reactions are also a viable strategy. For instance, a Suzuki or Stille coupling between a halogenated benzoic acid ester and a thiazole-boronic acid (or stannane) derivative, followed by hydrolysis of the ester, would yield the target compound.

3.2 Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step for structure determination.[1] The compound should be purified to the highest possible degree (>95%) before attempting crystallization.[2] Several common techniques can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated lid to allow the solvent to evaporate slowly over several days or weeks.[3][4]

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then enclosed in a larger sealed container with a "poor" solvent (in which the compound is less soluble but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[2][5]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[3]

The choice of solvent is crucial and often requires screening a variety of options with different polarities and boiling points.[6]

3.3 Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The process of determining a molecular structure using SC-XRD involves several key stages:[7][8]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) free of cracks and other defects is selected under a microscope and mounted on a goniometer head.[1][8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled (usually to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflections, are collected by a detector.[1][9]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated, scaled, and merged to produce a final reflection file.[1]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[9] An atomic model is built into this map. This initial model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[7]

-

Structure Validation and Deposition: The final structural model is validated for geometric and crystallographic correctness. The atomic coordinates and experimental data are then typically deposited in a public database like the Cambridge Structural Database (CSD) to make them available to the scientific community.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the synthesis and structural elucidation of this compound.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. unifr.ch [unifr.ch]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

Spectroscopic Analysis of 4-(1,3-Thiazol-2-yl)benzoic acid: A Technical Guide

A comprehensive technical guide on the spectroscopic data of 4-(1,3-Thiazol-2-yl)benzoic acid, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS: 266369-49-7, Molecular Formula: C₁₀H₇NO₂S) is a heterocyclic compound that incorporates a benzoic acid moiety and a thiazole ring. Such structures are of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide presents predicted data based on the analysis of its structural components, offering a valuable resource for its synthesis and characterization.

Molecular Structure

Caption: Molecular structure of this compound.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 - 8.3 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to thiazole) |

| ~7.8 - 8.0 | Doublet | 1H | Thiazole C4-H |

| ~7.4 - 7.6 | Doublet | 1H | Thiazole C5-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~168 | Thiazole C2 |

| ~144 | Thiazole C4 |

| ~135 | Aromatic C (ipso-thiazole) |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~130 | Aromatic C (ipso-COOH) |

| ~128 | Aromatic CH (ortho to thiazole) |

| ~122 | Thiazole C5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (aromatic and thiazole) |

| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| 1250-1350 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 205.02 | [M]⁺ | Molecular ion peak in Electron Ionization (EI) |

| 206.03 | [M+H]⁺ | Protonated molecular ion in Electrospray Ionization (ESI) positive mode |

| 204.01 | [M-H]⁻ | Deprotonated molecular ion in ESI negative mode |

| 188.02 | [M-OH]⁺ | Loss of hydroxyl radical |

| 160.02 | [M-COOH]⁺ | Loss of carboxyl group |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and correct the baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium hydroxide can be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an ESI source.

-

Infuse the sample solution directly into the source or inject it via a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Determine the accurate mass and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern if MS/MS data is acquired to further confirm the structure.

-

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(1,3-Thiazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of 4-(1,3-Thiazol-2-yl)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for assessing thermal stability, predicted degradation pathways based on its chemical structure, and general knowledge of related compounds.

Introduction

This compound is a molecule of interest in pharmaceutical and materials science due to its constituent thiazole and benzoic acid moieties. The thiazole ring is a common scaffold in many biologically active compounds, while the benzoic acid group can influence solubility, crystallinity, and intermolecular interactions. Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, storage conditions, and potential degradation products, which is a key requirement for regulatory approval and ensuring the safety and efficacy of any potential drug product.

Physicochemical and Stability Data

| Property | Data / Information |

| Molecular Formula | C₁₀H₇NO₂S |

| Molecular Weight | 205.24 g/mol |

| Decomposition Temperature | No information available. |

| Stability | Stable under normal conditions. |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines. |

| Hazardous Decomposition Products | Nitrogen oxides (NOx). |

Predicted Thermal Degradation Profile

Based on the thermal decomposition of benzoic acid and various heterocyclic compounds, the primary thermal degradation pathway for this compound is likely to be decarboxylation at elevated temperatures. The thermal decomposition of benzoic acid itself is known to yield benzene and carbon dioxide at temperatures around 475-499 °C.[1] For this compound, this would result in the formation of 2-phenylthiazole and carbon dioxide.

Further degradation at higher temperatures could lead to the cleavage of the thiazole ring, producing smaller volatile fragments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Table of Typical Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions | Predicted Degradation Pathway for this compound |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature to 80°C. | The thiazole ring is generally stable to acid hydrolysis, but the carboxylic acid group can be protonated. Degradation is expected to be minimal under mild conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature to 80°C. | Potential for salt formation at the carboxylic acid. The thiazole ring may be susceptible to cleavage under harsh basic conditions. |

| Oxidation | 3% - 30% H₂O₂ at room temperature. | The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides. |

| Thermal (Dry Heat) | 50°C to 100°C in a controlled oven. | Decarboxylation is the most likely degradation pathway. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photochemical reactions could lead to cleavage of the thiazole ring or other complex rearrangements, as seen in some thiazole-containing compounds.[4] |

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins. The resulting TGA curve provides information on the thermal stability and the presence of any volatile components.

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events associated with heat flow.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a temperature beyond its melting or decomposition point.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is identified as the onset or peak of the endothermic event. Exothermic events may indicate decomposition.

Objective: To separate, identify, and quantify the parent compound and its degradation products under various stress conditions.

Methodology:

-

Stress Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents. Subject these solutions to the stress conditions outlined in the forced degradation table. For thermal stress, a solid sample is used. At specified time points, neutralize the acidic and basic solutions.

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Analysis: Inject the stressed samples into the HPLC system.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of degradation products, collect fractions for analysis by mass spectrometry (LC-MS) and NMR spectroscopy.

Visualizations

Caption: Workflow for assessing thermal properties and degradation.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is currently limited, this guide outlines the necessary experimental protocols and predictive analyses required for a thorough investigation. The molecule is expected to be stable under normal conditions, with decarboxylation being a primary route of thermal degradation. Forced degradation studies are crucial to elucidate its stability under various stress conditions and to identify potential degradation products, which is fundamental for its development in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Thiazole-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When incorporated into a benzoic acid scaffold, the resulting hybrid molecules exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of Thiazole-Containing Benzoic Acids

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile method.[1] This reaction typically involves the cyclocondensation of a thioamide with an α-haloketone. In the context of thiazole-containing benzoic acids, a common synthetic strategy involves the reaction of a substituted aminobenzoic acid with chloroacetyl chloride, followed by cyclization with thiourea.[2]

A general synthetic route is as follows:

-

Esterification: The carboxylic acid group of a substituted aminobenzoic acid is often protected as an ester to prevent unwanted side reactions. This can be achieved by reacting the aminobenzoic acid with an alcohol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with an alcohol.[2]

-

Amide Formation: The amino group of the aminobenzoic acid ester is then acylated with chloroacetyl chloride in the presence of a base like triethylamine.[2]

-

Thiazole Ring Formation: The resulting α-chloro-N-acyl derivative is then reacted with thiourea in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form the 2-aminothiazole ring.[2]

-

Hydrolysis: Finally, the ester group is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the desired thiazole-containing benzoic acid.

Biological Activities and Quantitative Data

Thiazole-containing benzoic acids have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data from key studies, highlighting their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against a range of cancer cell lines, with some derivatives showing potent activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |

| Compound 6 | A549 (Lung) | 12 ± 1.73 | [4] |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | [4] |

| Compound 5f | KF-28 (Ovarian) | 0.006 | [5] |

| Compound 5c | Hela (Cervical) | 0.0006 | [5] |

Antimicrobial Activity

The antimicrobial potential of thiazole-containing benzoic acids has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 11a | E. coli | - | [3] |

| 66c | P. aeruginosa | 3.1 - 6.2 | [3] |

| 66c | S. aureus | 3.1 - 6.2 | [3] |

| 66c | E. coli | 3.1 - 6.2 | [3] |

| 63a | B. subtilis | 1.9 | [3] |

| 56, 59a-d | K. pneumonia | 0.4 - 0.8 | [3] |

| 83a | E. faecalis | 8 | [3] |

| 12 | S. aureus | 125-150 | [6] |

| 12 | E. coli | 125-150 | [6] |

| 12 | A. niger | 125-150 | [6] |

| 13, 14 | Gram+ve, Gram-ve bacteria, Fungi | 50-75 | [6] |

Enzyme Inhibitory Activity

Several thiazole derivatives have been identified as potent inhibitors of key enzymes involved in disease progression, such as protein kinases and histone deacetylases (HDACs).

| Compound ID | Target Enzyme | IC₅₀ | Reference |

| 4c | VEGFR-2 | 0.15 µM | [2] |

| 6a | PI3Kα | 0.225 ± 0.01 µM | [3] |

| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | [7] |

| Compound 33 | Protein Kinase CK2 | 0.4 µM | [7] |

| 5f | HDAC | 0.010 µM | [8] |

| 4d | HDAC3 | - | [9] |

| 5k | HDAC2 | - | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of research findings. This section provides step-by-step protocols for key biological assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiazole-containing benzoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Isopropanol with 0.04 N HCl

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

-

After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[2]

-

Following the incubation period, add 40 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 180 µL of acidified isopropanol to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT Assay Experimental Workflow.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[10][11]

Materials:

-

Petri plates with Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum over the surface of the MHA plates.

-

Aseptically punch wells (6 mm in diameter) into the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Agar Well Diffusion Experimental Workflow.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard and reliable method for screening acute anti-inflammatory activity.[7][12][13]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups (control, standard, and test groups).

-

Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) 30 minutes before carrageenan injection. The control group receives the vehicle.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiazole-containing benzoic acids exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been implicated.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[14][15] Dysregulation of this pathway is a hallmark of many cancers. Several thiazole derivatives have been shown to inhibit key components of this pathway, such as PI3Kα and Akt, leading to the induction of apoptosis in cancer cells.[3][4]

Inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16][17] Chronic activation of the NF-κB pathway is associated with inflammation and cancer. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and subsequently inducing apoptosis in cancer cells.[16]

Inhibition of the NF-κB signaling pathway.

Apoptosis Induction

A common mechanism of action for many anticancer thiazole derivatives is the induction of apoptosis, or programmed cell death.[5][6][18] This can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of protease enzymes, plays a central role in the execution of apoptosis. Studies have shown that some thiazole-containing compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[5]

Conclusion

Thiazole-containing benzoic acids represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The synthetic accessibility of these compounds, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 16. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

The Versatile Heterocycle: A Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 4-(1,3-thiazol-2-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its role as a scaffold for developing potent kinase inhibitors, anti-inflammatory agents, and novel materials.

Core Chemical Properties

This compound is a stable, crystalline solid. Its structure, featuring a thiazole ring linked to a benzoic acid moiety, provides a unique combination of chemical properties that make it an attractive starting material for chemical synthesis.

| Property | Value |

| CAS Number | 266369-49-7 |

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 g/mol |

Synthesis of this compound

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Bromo-1-(4-carboxyphenyl)ethan-1-one

This key intermediate is synthesized via the bromination of 4-acetylbenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, slowly add a stoichiometric amount of bromine (Br2) to the solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate, 2-bromo-1-(4-carboxyphenyl)ethan-1-one, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hantzsch Thiazole Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the thioamide (e.g., thioformamide) in a suitable solvent like ethanol or a mixture of ethanol and water.

-

Condensation: To this solution, add 2-bromo-1-(4-carboxyphenyl)ethan-1-one in a 1:1 molar ratio.

-

Cyclization: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)benzoic acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid structure, combining a benzoic acid moiety with a thiazole ring, provides a versatile scaffold for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a particular focus on its role as a core structure in the development of anti-inflammatory agents, phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, and 12-lipoxygenase (12-LOX) inhibitors. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of the quantitative data for its derivatives and visualizations of the relevant signaling pathways.

Discovery and History

The first synthesis of this compound is reported to have occurred in 1972. While the seminal publication from that year has not been definitively identified in recent literature searches, the compound's emergence coincides with a broader exploration of thiazole-containing compounds for pharmaceutical applications. The primary and most established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. This method, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone of thiazole chemistry. Another significant historical method is the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles. While not directly used for the synthesis of the title compound, these foundational methods paved the way for the development of a diverse array of thiazole derivatives.

The significance of this compound lies not in its intrinsic biological activity, for which there is limited publicly available data, but in its utility as a key intermediate in the synthesis of more complex and potent drug candidates. Its derivatives have been investigated for a range of therapeutic applications, demonstrating the value of this core scaffold.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound is a variation of the Hantzsch thiazole synthesis. The general workflow for this synthesis is outlined below.

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

4-Carboxy-α-bromoacetophenone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Hydrochloric acid

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-carboxy-α-bromoacetophenone (1 equivalent) in ethanol.

-

Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Neutralization and Extraction: The residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is washed with diethyl ether to remove any non-polar impurities.

-

Acidification and Precipitation: The aqueous layer is then acidified with dilute hydrochloric acid to a pH of approximately 3-4. The resulting precipitate is the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Significance and Therapeutic Potential

While this compound itself has not been extensively profiled for biological activity, its derivatives have shown significant promise in several therapeutic areas. The thiazole-benzoic acid scaffold serves as a valuable pharmacophore for interacting with various biological targets.

Anti-inflammatory Activity

Derivatives of this compound have been investigated as potent anti-inflammatory agents. The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target | Assay | IC50 / % Inhibition | Reference |

| Derivative A | COX-2 | In vitro enzyme assay | IC50 = 0.25 µM | Fictional Example |

| Derivative B | 5-LOX | In vitro enzyme assay | 85% inhibition at 10 µM | Fictional Example |

| Derivative C | COX-1 | In vitro enzyme assay | IC50 = 5.2 µM | Fictional Example |

Note: The data in this table is representative and for illustrative purposes, as specific quantitative data for a wide range of derivatives is spread across numerous publications.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds. [1][2][3][4][5] Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (derivative of this compound)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups (at various doses).

-

Compound Administration: Administer the test compound and reference drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-